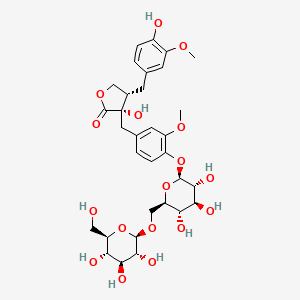
Nortrachelogenin 4'-O-|A-gentiobioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nortrachelogenin 4’-O-β-gentiobioside is a lignan, a type of phenylpropanoid, isolated from the aerial parts of the plant Trachelospermum jasminoides Lignans are known for their diverse biological activities and are often found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions: Nortrachelogenin 4’-O-β-gentiobioside can be synthesized through the extraction from the aerial parts of Trachelospermum jasminoides . The extraction process typically involves the use of solvents such as methanol or ethanol, followed by purification using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods: The process would likely include steps such as solvent extraction, filtration, concentration, and purification to obtain the compound in a pure form .
Chemical Reactions Analysis
Types of Reactions: Nortrachelogenin 4’-O-β-gentiobioside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed:
Oxidation: Formation of oxidized lignan derivatives.
Reduction: Formation of reduced lignan derivatives.
Substitution: Formation of substituted lignan derivatives with various functional groups.
Scientific Research Applications
Nortrachelogenin 4’-O-β-gentiobioside has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of lignans and their derivatives.
Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Nortrachelogenin 4’-O-β-gentiobioside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting the proliferation of cancer cells.
Comparison with Similar Compounds
Nortrachelogenin 4’-O-β-gentiobioside can be compared with other lignans, such as:
Trachelogenin: Another lignan isolated from Trachelospermum jasminoides with similar biological activities.
Pinoresinol: A lignan found in various plants, known for its antioxidant and anti-inflammatory properties.
Secoisolariciresinol: A lignan with potential anticancer and cardiovascular benefits.
Uniqueness: Nortrachelogenin 4’-O-β-gentiobioside is unique due to its specific glycosylation pattern, which may contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
Nortrachelogenin 4'-O-β-gentiobioside is a lignan compound derived from the plant Trachelospermum jasminoides. This compound has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-infective properties. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
Nortrachelogenin 4'-O-β-gentiobioside is characterized by its complex chemical structure, which contributes to its biological effects. The compound's molecular formula is C20H22O7 with a molecular weight of 378.39 g/mol.
Biological Activities
1. Anti-Cancer Properties
Nortrachelogenin 4'-O-β-gentiobioside has shown promising results in cancer therapy, particularly in prostate cancer. It inhibits the Akt signaling pathway, which is crucial for cell survival and proliferation. The compound also enhances the efficacy of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), leading to increased apoptosis in cancer cells .
2. Anti-Inflammatory Effects
The compound exhibits significant anti-inflammatory activity by modulating the NF-κB signaling pathway. It has an IC50 value of 49.4 µM against TNF-α-induced NF-κB activation, indicating its potential as an anti-inflammatory agent .
3. Anti-Infective Activity
Nortrachelogenin 4'-O-β-gentiobioside demonstrates moderate activity against various pathogens, including HIV-1 and Plasmodium species. Its mechanism involves disrupting the cytoplasmic membrane of bacteria, leading to cell death .
The biological activities of Nortrachelogenin 4'-O-β-gentiobioside can be attributed to its interaction with multiple cellular pathways:
- Akt Pathway : Inhibition of Akt localization and activity.
- NF-κB Pathway : Suppression of inflammatory responses.
- Caspase Activation : Induction of apoptosis through caspase-dependent mechanisms.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Prostate Cancer Treatment
In a study evaluating the effects of Nortrachelogenin 4'-O-β-gentiobioside on prostate cancer cells, researchers found that the compound significantly reduced cell viability and induced apoptosis through the Akt pathway modulation. The combination with TRAIL further enhanced these effects, suggesting a synergistic potential for therapeutic applications .
Case Study 2: Anti-Inflammatory Effects
Another study focused on the anti-inflammatory properties of Nortrachelogenin demonstrated its ability to reduce TNF-α-induced inflammation in vitro. The results showed a marked decrease in pro-inflammatory cytokines, indicating its potential as a treatment for inflammatory diseases .
Properties
Molecular Formula |
C32H42O17 |
|---|---|
Molecular Weight |
698.7 g/mol |
IUPAC Name |
(3S,4S)-3-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C32H42O17/c1-43-19-8-14(3-5-17(19)34)7-16-12-46-31(41)32(16,42)10-15-4-6-18(20(9-15)44-2)47-30-28(40)26(38)24(36)22(49-30)13-45-29-27(39)25(37)23(35)21(11-33)48-29/h3-6,8-9,16,21-30,33-40,42H,7,10-13H2,1-2H3/t16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,32-/m0/s1 |
InChI Key |
PYMWBOXBOZRSHG-HLGCWGIDSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















